![molecular formula C16H23N3O3 B2360438 (E)-4-(Dimethylamino)-N-[2-[(2-phenoxyacetyl)amino]ethyl]but-2-enamide CAS No. 2411323-95-8](/img/structure/B2360438.png)
(E)-4-(Dimethylamino)-N-[2-[(2-phenoxyacetyl)amino]ethyl]but-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-4-(Dimethylamino)-N-[2-[(2-phenoxyacetyl)amino]ethyl]but-2-enamide, also known as DMAPT, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. DMAPT is a small molecule that inhibits the activity of the transcription factor NF-kB, which plays a key role in the regulation of immune responses, inflammation, and cell survival.
Mécanisme D'action
(E)-4-(Dimethylamino)-N-[2-[(2-phenoxyacetyl)amino]ethyl]but-2-enamide inhibits the activity of the transcription factor NF-kB, which plays a key role in the regulation of immune responses, inflammation, and cell survival. NF-kB is activated by various stimuli, including cytokines, growth factors, and stress signals. Once activated, NF-kB translocates to the nucleus and activates the transcription of genes involved in inflammation, cell survival, and immune responses. (E)-4-(Dimethylamino)-N-[2-[(2-phenoxyacetyl)amino]ethyl]but-2-enamide inhibits the activity of NF-kB by binding to a specific cysteine residue in the p65 subunit of NF-kB, which prevents its translocation to the nucleus and its transcriptional activity.
Biochemical and Physiological Effects:
(E)-4-(Dimethylamino)-N-[2-[(2-phenoxyacetyl)amino]ethyl]but-2-enamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation. In cancer cells, (E)-4-(Dimethylamino)-N-[2-[(2-phenoxyacetyl)amino]ethyl]but-2-enamide has been shown to inhibit the activity of various oncogenic pathways, including PI3K/Akt and MAPK/ERK, which are involved in cell survival and proliferation. (E)-4-(Dimethylamino)-N-[2-[(2-phenoxyacetyl)amino]ethyl]but-2-enamide has also been shown to induce the expression of pro-apoptotic proteins, such as Bax and Bak, and to inhibit the expression of anti-apoptotic proteins, such as Bcl-2 and Mcl-1. In inflammatory diseases, (E)-4-(Dimethylamino)-N-[2-[(2-phenoxyacetyl)amino]ethyl]but-2-enamide has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, and to inhibit the activity of enzymes involved in inflammation, such as COX-2 and iNOS.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (E)-4-(Dimethylamino)-N-[2-[(2-phenoxyacetyl)amino]ethyl]but-2-enamide is its specificity for NF-kB, which allows for the selective inhibition of NF-kB-dependent pathways without affecting other signaling pathways. This makes (E)-4-(Dimethylamino)-N-[2-[(2-phenoxyacetyl)amino]ethyl]but-2-enamide a valuable tool for studying the role of NF-kB in various diseases. However, one of the limitations of (E)-4-(Dimethylamino)-N-[2-[(2-phenoxyacetyl)amino]ethyl]but-2-enamide is its instability, which can lead to variability in experimental results. (E)-4-(Dimethylamino)-N-[2-[(2-phenoxyacetyl)amino]ethyl]but-2-enamide is also relatively insoluble in water, which can limit its use in certain experimental settings.
Orientations Futures
There are several future directions for the study of (E)-4-(Dimethylamino)-N-[2-[(2-phenoxyacetyl)amino]ethyl]but-2-enamide. One area of interest is the development of more stable and soluble analogs of (E)-4-(Dimethylamino)-N-[2-[(2-phenoxyacetyl)amino]ethyl]but-2-enamide that can be used in a wider range of experimental settings. Another area of interest is the identification of biomarkers that can predict the response of cancer cells to (E)-4-(Dimethylamino)-N-[2-[(2-phenoxyacetyl)amino]ethyl]but-2-enamide, which could help to identify patients who are most likely to benefit from (E)-4-(Dimethylamino)-N-[2-[(2-phenoxyacetyl)amino]ethyl]but-2-enamide-based therapies. Finally, the combination of (E)-4-(Dimethylamino)-N-[2-[(2-phenoxyacetyl)amino]ethyl]but-2-enamide with other therapeutic agents, such as chemotherapy or immunotherapy, is an area of active research that could lead to more effective treatments for cancer and other diseases.
Méthodes De Synthèse
The synthesis of (E)-4-(Dimethylamino)-N-[2-[(2-phenoxyacetyl)amino]ethyl]but-2-enamide involves several steps, starting from commercially available starting materials. The first step involves the reaction of 2-phenoxyacetic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N,N-dimethylformamide to form the corresponding amide. The final step involves the reaction of the amide with crotonaldehyde in the presence of a base to form (E)-4-(Dimethylamino)-N-[2-[(2-phenoxyacetyl)amino]ethyl]but-2-enamide.
Applications De Recherche Scientifique
(E)-4-(Dimethylamino)-N-[2-[(2-phenoxyacetyl)amino]ethyl]but-2-enamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammatory diseases, and viral infections. In cancer, (E)-4-(Dimethylamino)-N-[2-[(2-phenoxyacetyl)amino]ethyl]but-2-enamide has been shown to inhibit the growth and survival of cancer cells by inducing apoptosis and inhibiting cell proliferation. In inflammatory diseases, (E)-4-(Dimethylamino)-N-[2-[(2-phenoxyacetyl)amino]ethyl]but-2-enamide has been shown to reduce inflammation by inhibiting the activity of NF-kB. In viral infections, (E)-4-(Dimethylamino)-N-[2-[(2-phenoxyacetyl)amino]ethyl]but-2-enamide has been shown to inhibit the replication of several viruses, including HIV and hepatitis B virus.
Propriétés
IUPAC Name |
(E)-4-(dimethylamino)-N-[2-[(2-phenoxyacetyl)amino]ethyl]but-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3/c1-19(2)12-6-9-15(20)17-10-11-18-16(21)13-22-14-7-4-3-5-8-14/h3-9H,10-13H2,1-2H3,(H,17,20)(H,18,21)/b9-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBSLKXDVPZJCJU-RMKNXTFCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NCCNC(=O)COC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NCCNC(=O)COC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

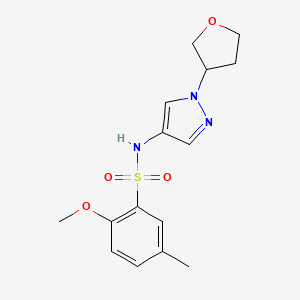

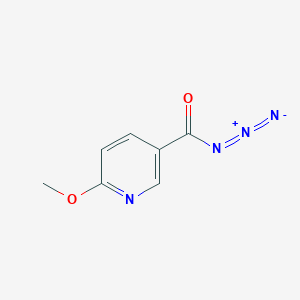
![2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide](/img/structure/B2360360.png)

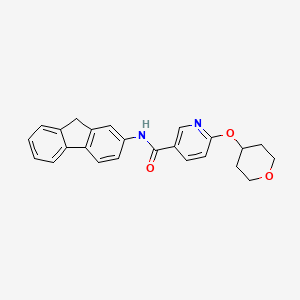
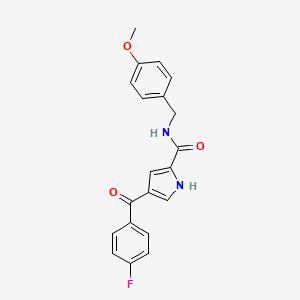
![2-[4-(6-Pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]quinoxaline](/img/structure/B2360368.png)
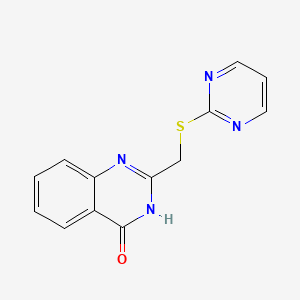
![2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(2-chlorophenyl)acetamide](/img/structure/B2360370.png)
![N-(2-fluorophenyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2360373.png)
![6,6-Difluorospiro[3.3]heptane-2,2-dicarboxylic acid](/img/structure/B2360374.png)
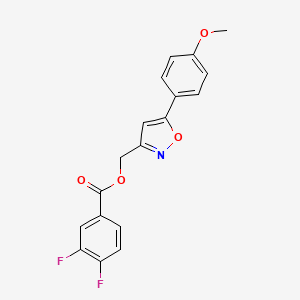
![4-N-(2,4-dimethylphenyl)-6-N-(4-methoxyphenyl)-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2360378.png)